
Lithium tetraborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tetraborate, also known as lithium borate, is an inorganic compound with the chemical formula Li₂B₄O₇. It is a colorless solid that is primarily used in the production of glasses and ceramics. The compound has a polymeric borate backbone structure, with lithium ions bound to four and five oxygen ligands, and boron centers that are trigonal and tetrahedral .
Mechanism of Action
Target of Action
Lithium tetraborate (Li2B4O7) primarily targets neutron detection applications . It has a large neutron capture cross-section due to the presence of 10B and 6Li isotopes . The compound can be enriched with these isotopes, and it readily accepts the incorporation of dopants such as Cu, Ag, and rare earth elements . These dopants enhance the luminescence by increasing recombination sites and adding luminescence lines .
Mode of Action
This compound interacts with its targets by capturing neutrons. The compound’s electronic structure and translucent nature make it an effective scintillator medium . The inclusion of rare earth dopants in the Li+ sites improves the luminescent properties and the neutron detection efficiency of Li2B4O7 .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its luminescent properties. The compound’s interaction with neutrons and the subsequent recombination of electrons at the dopant sites result in the emission of light . This luminescence is a key aspect of its function in neutron detection applications .
Result of Action
The primary result of this compound’s action is the emission of light upon neutron capture . This luminescence, enhanced by the presence of dopants, allows for effective neutron detection . Additionally, this compound demonstrates significant structural stability at high temperatures .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pressure . The compound exhibits significant structural stability at high temperatures and pressures, which can affect its luminescent properties and, consequently, its efficacy in neutron detection .
Biochemical Analysis
Biochemical Properties
Lithium tetraborate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the notable interactions is with nucleic acids, where this compound is used as a buffer in gel electrophoresis for the separation of DNA and RNA . This compound helps maintain the stability of nucleic acids during the electrophoresis process, ensuring accurate results.
Additionally, this compound interacts with various enzymes involved in metabolic pathways. For instance, it has been observed to influence the activity of certain hydrolases and oxidoreductases, which are crucial for cellular metabolism . The nature of these interactions often involves the stabilization of enzyme structures and the modulation of their catalytic activities.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. One of the primary effects is on cell signaling pathways. This compound has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell communication and regulation . This modulation can lead to changes in gene expression and alterations in cellular metabolism.
In terms of cellular metabolism, this compound has been found to affect the glycolytic pathway by influencing the activity of key enzymes such as hexokinase and phosphofructokinase . These changes can result in altered energy production and metabolic flux within the cell. Furthermore, this compound has been reported to impact the expression of genes involved in stress response and apoptosis, highlighting its potential role in cell survival and adaptation mechanisms .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of lithium ions to specific biomolecules, such as proteins and nucleic acids . This binding can lead to conformational changes in the biomolecules, affecting their stability and function.
This compound also acts as an enzyme modulator, either inhibiting or activating enzyme activities depending on the context . For example, it has been shown to inhibit certain phosphatases, leading to increased phosphorylation of target proteins and subsequent changes in cellular signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary depending on the duration of exposure.
Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression . For instance, prolonged treatment with this compound can lead to the upregulation of stress response genes and the activation of protective pathways . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical and cellular impacts of this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound has been found to have minimal toxic effects and can even exhibit protective properties in certain contexts . At higher doses, this compound can induce toxic effects, including alterations in cellular metabolism and increased oxidative stress .
Threshold effects have been observed in studies where specific dosages of this compound are required to elicit significant biological responses . For example, low doses may not produce noticeable changes in cellular function, while higher doses can lead to pronounced effects on cell signaling pathways and gene expression . It is crucial to carefully determine the appropriate dosage when using this compound in experimental settings to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by this compound is the glycolytic pathway, where it modulates the activity of enzymes such as hexokinase and phosphofructokinase . These interactions can lead to changes in metabolic flux and the production of metabolic intermediates.
Additionally, this compound has been shown to affect the pentose phosphate pathway, which is essential for the generation of reducing equivalents and nucleotide synthesis . By influencing the activity of enzymes in this pathway, this compound can impact the overall metabolic balance within the cell. These effects on metabolic pathways highlight the compound’s potential role in regulating cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Lithium ions, a component of this compound, are known to be transported across cell membranes through ion channels and transporters . Once inside the cell, lithium ions can interact with various intracellular proteins and organelles, influencing their localization and function.
This compound can also accumulate in specific tissues, depending on the presence of binding proteins and transporters . For example, in neuronal cells, lithium ions can be transported into the mitochondria, where they may affect mitochondrial function and energy production . Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its cellular and systemic effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. Lithium ions can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through interactions with targeting signals on proteins . These interactions can affect the activity and function of this compound within different subcellular compartments.
For instance, in the nucleus, this compound can interact with transcription factors and other regulatory proteins, influencing gene expression and chromatin structure . In the mitochondria, lithium ions can modulate mitochondrial function and energy production by interacting with key enzymes involved in oxidative phosphorylation . These subcellular localization patterns highlight the diverse roles of this compound in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium tetraborate can be synthesized using various methods. One common method involves the melt-quenching process, where a mixture of lithium carbonate (Li₂CO₃) and boric acid (B₂O₃) is heated in a platinum crucible until it melts. The mixture is then annealed at various temperatures to form this compound glass . Another method is the sol-gel process, which involves the use of edible gelatins or coconut water instead of conventional alkoxides. This method allows for the synthesis of this compound crystals at lower temperatures and with reduced environmental impact .
Industrial Production Methods: In industrial settings, this compound is often produced through high-temperature solid-state reactions. The raw materials, typically lithium carbonate and boric acid, are mixed and heated to high temperatures in a controlled environment. The resulting product is then cooled and processed into the desired form .
Chemical Reactions Analysis
Types of Reactions: Lithium tetraborate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, particularly in the presence of dopants such as manganese or silver, which act as electron traps.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like oxygen or hydrogen peroxide.
Reduction: Typically requires reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Often carried out in the presence of metal salts and under controlled temperature conditions.
Major Products:
Oxidation: Produces lithium metaborate and other borate compounds.
Reduction: Results in the formation of lithium borohydride and other reduced borate species.
Substitution: Yields doped this compound with enhanced luminescent or scintillation properties.
Scientific Research Applications
Lithium tetraborate has a wide range of scientific research applications:
Comparison with Similar Compounds
Lithium tetraborate can be compared with other borate compounds, such as:
Lithium metaborate (LiBO₂): Used in similar applications but has different solubility and melting point properties.
Lithium triborate (LiB₃O₅): Known for its non-linear optical properties and used in laser applications.
Magnesium tetraborate (MgB₄O₇): Another borate compound used in radiation dosimetry but with different thermal and mechanical properties.
Uniqueness: this compound is unique due to its combination of high thermal stability, excellent luminescent properties, and ability to be doped with various elements to enhance its functionality. Its polymeric borate backbone structure also contributes to its versatility in different applications .
Properties
CAS No. |
12007-60-2 |
|---|---|
Molecular Formula |
B4Li2O7 |
Molecular Weight |
169.2 g/mol |
IUPAC Name |
dilithium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane |
InChI |
InChI=1S/B4O7.2Li/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1 |
InChI Key |
XFOCQAMEVCAHGV-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].B(=O)OB([O-])OB([O-])OB=O |
Canonical SMILES |
[Li+].[Li+].B1(OB2OB(OB(O1)O2)[O-])[O-] |
Related CAS |
1303-94-2 (Li2-B4O7 5H2O) 13453-69-5 (lithium-BHO2[1:1]) |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of lithium tetraborate?
A1: this compound has the molecular formula Li₂B₄O₇ and a molecular weight of 169.11 g/mol.
Q2: What is the crystal structure of this compound?
A2: At room temperature, this compound crystallizes in a tetragonal crystal structure. []
Q3: What spectroscopic techniques are useful for characterizing this compound?
A3: Various spectroscopic methods can be employed, including: * X-ray Diffraction (XRD): Provides information about the crystal structure and phase purity. [, , ] * Fourier Transform Infrared Spectroscopy (FTIR): Reveals information about the bonding structure, particularly the presence of BO₃ and BO₄ units. [, ] * Raman Spectroscopy: Complementary to FTIR, offering additional insights into vibrational modes and structural units. [] * Electron Paramagnetic Resonance (EPR): Useful for studying paramagnetic defects and dopant ions within the crystal lattice. [, , ] * Extended X-ray Absorption Fine Structure (EXAFS): Provides information about the local coordination environment and bond lengths around specific atoms, such as dopants. [, ]
Q4: How does the surface structure of this compound vary?
A4: this compound exhibits different surface terminations depending on the crystallographic orientation. The (110) surface displays occupied electronic states within the band gap, while the (100) surface is dominated by unoccupied surface states within the gap. These distinct surface states influence the material's electronic properties. []
Q5: How do the mechanical properties of this compound glass compare to its crystalline form?
A5: Nanoindentation studies reveal that this compound glass exhibits lower hardness and Young's modulus compared to its single crystal counterpart. This difference indicates a lower resistance of the amorphous glass structure to elastic and plastic deformation. [, ]
Q6: Why is this compound considered for radiation dosimetry?
A6: this compound exhibits thermoluminescence (TL), meaning it emits light upon heating after being exposed to ionizing radiation. This property, along with its tissue-equivalent composition, makes it suitable for measuring radiation doses. [, , ]
Q7: What makes this compound promising for neutron detection?
A7:
High Neutron Capture Cross-Section: The presence of ⁶Li and ¹⁰B isotopes, which have high neutron capture cross-sections, makes it efficient in capturing neutrons. [, ]* Scintillation Properties: Upon neutron capture, this compound exhibits scintillation, emitting light that can be detected and analyzed. [, ] * Translucency:* The wide band gap of this compound makes it highly translucent, allowing efficient extraction of the scintillation light. []
Q8: How can the neutron capture efficiency of this compound be enhanced?
A8: Doping this compound with rare earth elements, such as Gd, can enhance neutron capture efficiency. The rare earth dopants, occupying Li+ sites, contribute to a higher neutron absorption cross-section. []
Q9: What role does doping play in the luminescent properties of this compound?
A9: Doping this compound with transition metals (e.g., Cu, Ag, Mn) or rare earth ions (e.g., Eu3+, Tb3+) significantly influences its luminescent properties. These dopants can create defect sites within the crystal lattice, acting as trapping and recombination centers for charge carriers. This interaction leads to characteristic luminescence emissions upon excitation. [, , , , , , ]
Q10: What is the significance of this compound in X-ray fluorescence spectroscopy (XRFS)?
A10: this compound serves as a flux in XRFS sample preparation. It forms a homogeneous glass upon melting with the sample, eliminating matrix effects and enabling accurate elemental analysis. [, , , , , ]
Q11: How is this compound employed in surface acoustic wave (SAW) devices?
A11: this compound is investigated as a substrate material for SAW devices due to its: * High electromechanical coupling coefficient: Enables efficient conversion between electrical and acoustic energy, crucial for SAW device performance. [, ] * Low temperature coefficient of SAW velocity: Ensures stable operation over a range of temperatures. [, , ]
Q12: What are the advantages of using this compound in nonlinear optics?
A12: this compound is attractive for nonlinear optical applications due to its: * Wide Transparency Range: Allows efficient transmission of both fundamental and generated wavelengths, especially in the ultraviolet (UV) region. [, ] * High Damage Threshold: Enables handling high-power laser beams without damage, crucial for nonlinear optical processes. [, ]
Q13: How is this compound used in second harmonic generation (SHG)?
A13: this compound is employed in whispering gallery resonators (WGRs) for SHG. These resonators enhance light intensity within a small volume, enabling efficient frequency doubling even with materials possessing small nonlinear coefficients. [, ]
Q14: What are the common methods for synthesizing this compound?
A14:* Solid-State Reaction: Involves high-temperature reactions between lithium and boron oxide precursors. []* Hydrothermal Synthesis: Crystals are grown from aqueous solutions at elevated temperatures and pressures. [, ]* Water/Solution Assisted Synthesis: Uses water or solutions to facilitate the formation of this compound nanocrystals. []
Q15: What challenges are associated with the hydrothermal growth of this compound?
A15: Hydrothermal growth often yields lithium gamma-metaborate (LiBO₂) as a more thermodynamically stable phase. Achieving pure this compound requires careful control of reaction parameters and an understanding of the kinetic factors governing crystal growth. []
Q16: How does carbon dioxide influence the synthesis of this compound?
A16: Introducing carbon dioxide during the aqueous phase reaction of lithium carbonate and boric acid can enhance the dissolution rate of the reactants. This process facilitates faster and potentially more controlled synthesis of this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


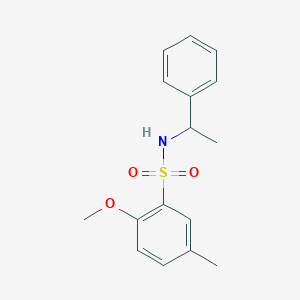

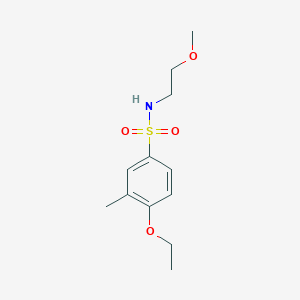
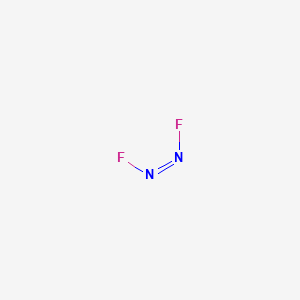
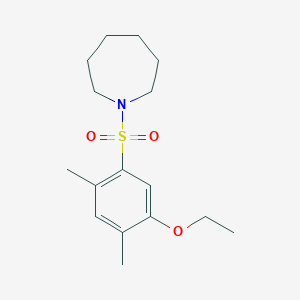

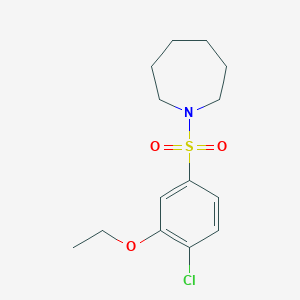
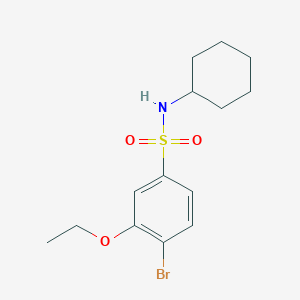

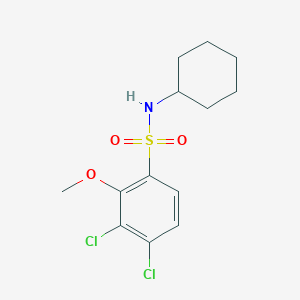
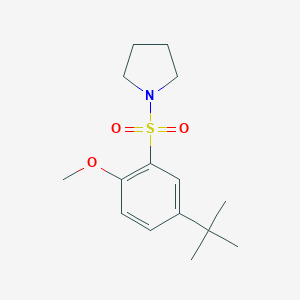
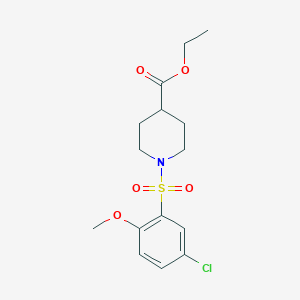
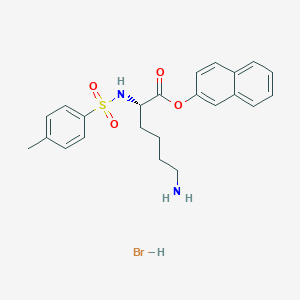
![[(4-Methoxynaphthyl)sulfonyl]indoline](/img/structure/B224972.png)
